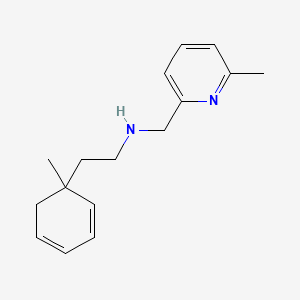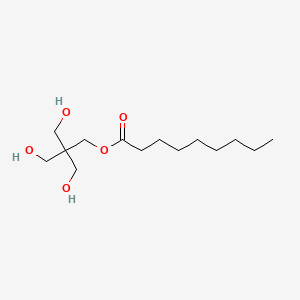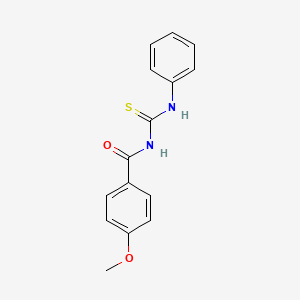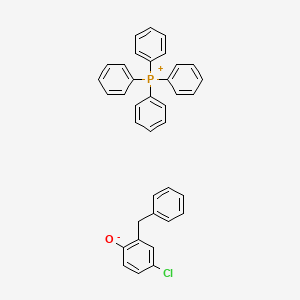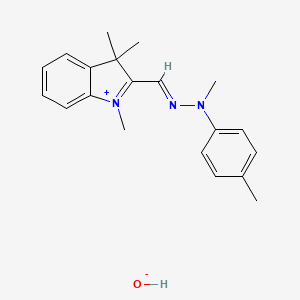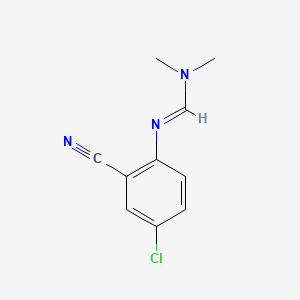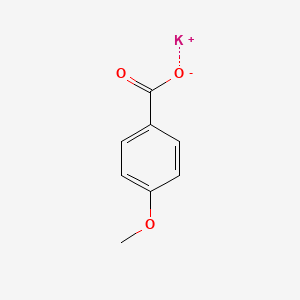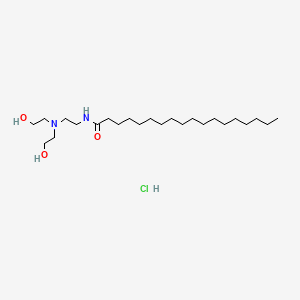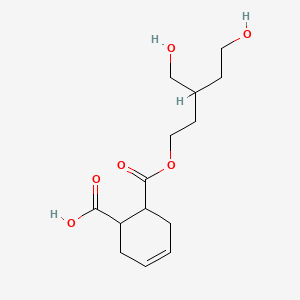
Einecs 278-772-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 278-772-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Einecs 278-772-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, hydrolysis, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and automated control systems to maintain consistent quality. The industrial production methods also include stringent quality control measures to ensure that the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Einecs 278-772-5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, solvent type, and reaction time, are optimized to maximize yield and minimize by-products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Einecs 278-772-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and analytical techniques.
Biology: The compound is employed in biological studies to investigate cellular processes and biochemical pathways.
Medicine: In the medical field, this compound is used in the development of pharmaceuticals and diagnostic agents.
Industry: The compound finds applications in industrial processes, such as the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of Einecs 278-772-5 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or signaling molecule, depending on its chemical structure and functional groups. The molecular targets and pathways involved are studied to understand the compound’s effects on biological systems and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Einecs 278-772-5 include:
Einecs 278-621-3: This compound has a similar chemical structure and is used in related applications.
Einecs 278-380-4: Another compound with comparable properties and uses in scientific research and industry.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications that may not be achievable with other similar compounds.
Properties
CAS No. |
77816-14-9 |
|---|---|
Molecular Formula |
BFH3KO3 |
Molecular Weight |
119.93 g/mol |
IUPAC Name |
potassium;boric acid;fluoride |
InChI |
InChI=1S/BH3O3.FH.K/c2-1(3)4;;/h2-4H;1H;/q;;+1/p-1 |
InChI Key |
JCHAIVYJIITKPH-UHFFFAOYSA-M |
Canonical SMILES |
B(O)(O)O.[F-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




